4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine

Vue d'ensemble

Description

4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine is a useful research compound. Its molecular formula is C18H28BNO4 and its molecular weight is 333.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The compound is known to participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key step in many biochemical synthesis pathways. The product of this reaction can be used as a building block in the synthesis of various complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters, like this compound, are only marginally stable in water and can undergo hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction. This can lead to the synthesis of various complex organic compounds, depending on the organic halide used in the reaction .

Action Environment

The stability and efficacy of this compound can be influenced by environmental factors such as pH and presence of water. As mentioned earlier, these compounds can undergo hydrolysis, especially at physiological pH . Therefore, the environment in which this compound is used needs to be carefully controlled to maintain its stability and ensure its efficacy.

Analyse Biochimique

Biochemical Properties

4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. This compound is known to interact with enzymes that facilitate boron-mediated reactions, such as those involved in the Suzuki-Miyaura coupling reaction . The dioxaborolan group in the compound acts as a boron source, which can form covalent bonds with various biomolecules, including proteins and nucleic acids. These interactions are crucial for the compound’s role in biochemical assays and synthetic biology applications.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving boron-containing compounds . It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, the compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects are observed in various cell types, including cancer cells, where the compound can induce apoptosis and inhibit cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The dioxaborolan group can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, leading to enzyme inhibition or activation . This interaction can alter the conformation of enzymes, affecting their catalytic activity. Additionally, the compound can bind to DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell survival . At high doses, it can induce toxicity, leading to adverse effects such as organ damage and impaired physiological function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate the transfer of boron-containing groups to various substrates . These interactions can affect metabolic flux and alter the levels of key metabolites. The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In these compartments, it can interact with key biomolecules and modulate cellular processes. The compound’s localization is essential for its role in regulating gene expression, enzyme activity, and metabolic pathways.

Activité Biologique

The compound 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine is a boron-containing heterocyclic compound with potential applications in medicinal chemistry. Its unique structure incorporates a morpholine ring and a dioxaborolane moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

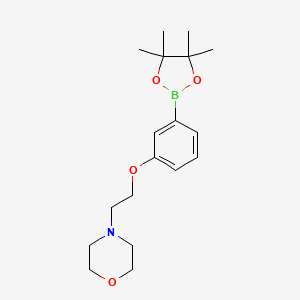

Chemical Structure

The chemical structure can be represented as follows:

Biological Activity Overview

Research on the biological activity of this compound has indicated several key areas of interest:

- Anticancer Activity : Preliminary studies suggest that derivatives of boron compounds exhibit anticancer properties. The dioxaborolane moiety is known for its ability to interact with biological targets involved in cancer pathways.

- Antimicrobial Properties : Boron compounds have been noted for their antimicrobial activity against various pathogens. Compounds similar to the one have shown effectiveness against multidrug-resistant strains of bacteria.

- Neuroprotective Effects : Some studies indicate that morpholine derivatives may possess neuroprotective properties, potentially aiding in conditions such as neurodegeneration.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Key Enzymes : The presence of the boron atom may facilitate interactions with enzymes critical for tumor growth or bacterial survival.

- Modulation of Cell Signaling Pathways : Morpholine derivatives are known to influence various signaling pathways that regulate cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study evaluated the effects of related boron compounds on various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast cancer models (MDA-MB-231), with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Testing : In vitro assays showed that derivatives exhibited minimum inhibitory concentrations (MICs) against resistant strains such as MRSA and Mycobacterium abscessus, suggesting potential for development into therapeutic agents for resistant infections .

- Neuroprotective Studies : Research involving animal models indicated that morpholine derivatives could reduce neuronal death in models of oxidative stress, highlighting their potential for treating neurodegenerative diseases .

Applications De Recherche Scientifique

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its boron functionality. Boron compounds are known for their ability to participate in various reactions such as:

- Borylation Reactions : The compound can be used to introduce boron into organic molecules. This is particularly useful in the formation of organoboron compounds which are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for synthesizing complex organic frameworks .

- Hydroboration : It can facilitate hydroboration reactions of alkenes and alkynes, leading to the formation of organoboranes that can be further transformed into alcohols or other functional groups .

Medicinal Chemistry

The morpholine structure contributes to the pharmacological properties of the compound. Morpholines are often found in pharmaceuticals due to their ability to interact with biological targets:

- Drug Development : The compound may serve as a precursor or intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets .

Material Science

The incorporation of boron into polymers is an area of active research:

- Polymer Synthesis : The compound can be used in the preparation of boron-containing polymers which exhibit unique electronic properties. These materials have potential applications in organic electronics and photonics .

Case Study 1: Borylation of Aromatic Compounds

A study demonstrated the effectiveness of using this compound for the borylation of various aromatic substrates under mild conditions. The results indicated high yields and selectivity, showcasing its utility as a borylating agent in synthetic organic chemistry.

Case Study 2: Hydroboration Reactions

Research highlighted the application of this compound in hydroboration reactions where it efficiently converted alkenes into corresponding organoboranes. This transformation is significant for synthesizing alcohols through subsequent oxidation steps.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for borylation and hydroboration | High reactivity and selectivity |

| Medicinal Chemistry | Precursor for drug synthesis | Potential for enhanced biological activity |

| Material Science | Synthesis of boron-containing polymers | Unique electronic properties |

Propriétés

IUPAC Name |

4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-17(2)18(3,4)24-19(23-17)15-6-5-7-16(14-15)22-13-10-20-8-11-21-12-9-20/h5-7,14H,8-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVPIGRFCZZOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674718 | |

| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756520-70-4 | |

| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.